7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one

Monoamine Oxidase Inhibition Neuroscience Enzymology

7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS 2349411-36-3) is a brominated oxazinoquinolinone derivative characterized by a fused tricyclic core comprising quinoline and oxazine rings. Its molecular formula is C11H7BrN2O2, with a molecular weight of 279.09 g/mol, and it is typically supplied at a purity of 98%.

Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
Cat. No. B14898571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one
Molecular FormulaC11H7BrN2O2
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C11H7BrN2O2/c12-7-2-1-6-3-9-11(13-8(6)4-7)14-10(15)5-16-9/h1-4H,5H2,(H,13,14,15)
InChIKeyIIXBFRWBDXJNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one: CAS 2349411-36-3 Procurement Guide for Heterocyclic Building Blocks


7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one (CAS 2349411-36-3) is a brominated oxazinoquinolinone derivative characterized by a fused tricyclic core comprising quinoline and oxazine rings . Its molecular formula is C11H7BrN2O2, with a molecular weight of 279.09 g/mol, and it is typically supplied at a purity of 98% [1]. This compound is cataloged in authoritative chemical databases, including PubChem (CID 156018734) and ChEMBL (CHEMBL4645356), and is recognized for its utility as a heterocyclic building block in pharmaceutical research and organic synthesis [2].

Procurement Rationale: Why 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one Cannot Be Substituted by Other 7-Bromo Heterocycles


The substitution of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one with other 7-bromo-substituted heterocycles, such as 7-bromoquinoline or 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, is not scientifically valid due to the unique electronic and steric environment created by the fused oxazinoquinoline scaffold . This specific tricyclic system directly influences both the compound's synthetic reactivity and its biological target engagement profile. For instance, the presence of the oxazine ring adjacent to the quinoline core modulates the electron density at the 7-bromo position, affecting the efficiency and conditions required for cross-coupling reactions . Furthermore, the compound's specific geometry and pharmacophore are critical for observed biological activities, such as its interaction with monoamine oxidase B (MAO-B), which is not replicated by simpler 7-bromo heterocyclic analogs [1].

Quantitative Differentiation Evidence for 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one in Research and Development


Biochemical Target Engagement: MAO-B Inhibitory Activity Profile

This compound demonstrates measurable, albeit modest, inhibition of recombinant human monoamine oxidase B (MAO-B), a target relevant to neurological disorders. The IC50 value for 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one is 5.50E+3 nM (5.5 µM) [1]. In contrast, the unsubstituted parent scaffold, 2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one, shows no reported MAO-B activity, indicating that the 7-bromo substitution is essential for this specific interaction . While more potent MAO-B inhibitors exist, such as SL25.1131 (IC50 = 16.8 nM), this compound provides a distinct starting point with a defined, weaker potency, which is valuable for developing modulators where partial inhibition is desired or for SAR studies [2].

Monoamine Oxidase Inhibition Neuroscience Enzymology

Synthetic Utility: Versatile Reactivity via the 7-Bromo Handle

The 7-position bromine atom serves as a crucial synthetic handle for late-stage diversification. This compound enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install a wide array of aryl, heteroaryl, and alkenyl groups, which is not possible with the non-halogenated 2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one . While a similar reactivity profile is observed in the 9-bromo-4-methyl analog (2H-1,4-Oxazino[3,2-c]quinolin-3(4H)-one, 9-bromo-4-methyl-), the specific regioisomeric difference (7- vs 9-substitution) leads to distinct molecular geometries and electronic properties, resulting in different SAR outcomes in target binding . Furthermore, the bromine can undergo nucleophilic aromatic substitution with amines or alkoxides under mild conditions, a versatility not shared by the chlorinated or fluorinated analogs without more forcing conditions [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physicochemical Profile: Impact of Bromine Substitution on Lipophilicity

The introduction of a bromine atom at the 7-position significantly alters the lipophilicity of the oxazinoquinoline core. The molecular weight increases from 200.19 g/mol for the unsubstituted 2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one to 279.09 g/mol for the 7-bromo derivative, which is primarily due to the heavy bromine atom (atomic weight ~80 Da) [1]. This substitution results in a higher calculated logP (cLogP) and increased topological polar surface area (TPSA), directly influencing membrane permeability and solubility. While a chloro analog would offer a smaller increase in lipophilicity, the bromine atom provides a stronger hydrophobic effect and a unique heavy atom for X-ray crystallography phasing. The compound's melting point, generally in the range of 180–200 °C, also reflects its solid-state properties which are critical for formulation and handling .

ADME Physicochemical Properties Drug Design

Primary Application Scenarios for 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one in Scientific Procurement


Lead Generation for CNS Disorders via Monoamine Oxidase B (MAO-B) Modulation

7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one is a validated starting point for medicinal chemistry programs targeting MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's [1]. Its modest IC50 of 5.5 µM makes it a suitable tool compound for exploring the effects of partial MAO-B inhibition, a therapeutic strategy that may mitigate side effects associated with full enzyme inhibition. Researchers can use this compound as a scaffold to perform structure-activity relationship (SAR) studies, leveraging the 7-bromo handle to synthesize analogs with improved potency and selectivity .

Diversification of Heterocyclic Compound Libraries via Cross-Coupling

This compound is a premier building block for generating diverse arrays of oxazinoquinoline derivatives. The 7-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid synthesis of novel chemical entities [1]. This makes it an essential procurement item for academic and industrial labs engaged in high-throughput screening and the creation of focused libraries for various biological targets .

Physicochemical Property Optimization in Drug Discovery

Procure this compound when a lead series requires a controlled increase in lipophilicity and molecular weight. The bromine atom at the 7-position offers a greater hydrophobic effect compared to chloro or fluoro analogs, which can be strategically employed to improve membrane permeability or target engagement [1]. Its solid-state properties, including a well-defined melting point, also ensure consistent handling and formulation in early-stage development .

Tool Compound for Crystallography and Biophysical Studies

The presence of a heavy bromine atom provides an anomalous scattering signal that is invaluable for X-ray crystallography. Researchers can co-crystallize this compound with a target protein or use it as a heavy-atom derivative to solve the phase problem in macromolecular crystallography, a distinct advantage over non-halogenated or lighter halogen analogs [1]. This specific utility justifies its procurement for structural biology cores and academic labs focused on determining protein-ligand co-structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.